8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound 8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that features a unique structure combining a biphenyl moiety, a triazole ring, and an azabicyclooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The synthetic route may include:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Construction of the azabicyclooctane framework: This can be synthesized through a series of cyclization reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Continuous flow synthesis: To improve scalability and control over reaction conditions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers or as a building block for complex molecular architectures.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting enzyme activity or modulating receptor function.
Alter signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- tert-Butyl carbamate
Uniqueness
8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-22-4-2-3-18(11-22)16-5-7-17(8-6-16)23(28)27-19-9-10-20(27)13-21(12-19)26-15-24-14-25-26/h2-8,11,14-15,19-21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENARNYVFIVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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